1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of alpha amino acid amides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s structure includes two pyrrolidine rings connected via a carbonyl group and a prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method is the reaction of pyrrolidine with prop-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific structure, which includes two pyrrolidine rings connected via a carbonyl group and a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(15)14-8-5-10(9-14)12(16)13-6-3-4-7-13/h2,10H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKRIFHBPFZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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